3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)9-5-13-11-10(6-14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXHYMICWVBTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C3N=CC(=CN3N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydropyran ring followed by the formation of the pyrazolo[1,5-a]pyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as pyrazolone derivatives and tetrahydropyran derivatives, under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the pyrazolo[1,5-a]pyrimidine ring. This can be achieved using cyclization agents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Carboxylation Reactions:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve large-scale production. This requires careful optimization of reaction conditions, including temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation of the tetrahydropyran ring can lead to the formation of tetrahydropyran-4-one derivatives.
Reduction Reactions: Reduction of the pyrazolo[1,5-a]pyrimidine core can yield reduced derivatives with different functional groups.
Substitution Reactions: Substitution at various positions on the pyrazolo[1,5-a]pyrimidine ring can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Tetrahydropyran-4-one derivatives.
Reduction Products: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Products: Substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a potential inhibitor for various enzymes, making it useful in studying enzyme mechanisms and developing new drugs. Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
- Unlike the target compound, the absence of a carboxylic acid group limits hydrogen-bonding capacity but enhances lipophilicity, making them suitable for crop protection agents .
- 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester (CAS 1260169-02-5, ): The ethyl ester at position 3 contrasts with the carboxylic acid at position 6 in the target compound. Ester groups are typically hydrolyzed in vivo to carboxylic acids, suggesting this derivative could act as a prodrug. The amino group at position 2 may enhance nucleophilicity, altering reactivity compared to the target compound .
Pyrazolo[1,5-a]pyridine Derivatives
- Pyrazolo[1,5-a]pyridin-5-amine (CAS 1101120-37-9, ): The amine group at position 5 introduces basicity and hydrogen-bond donor capacity. However, the lack of a carboxylic acid or tetrahydro-2H-pyran group reduces solubility and steric complexity relative to the target compound .
3-Bromopyrazolo[1,5-a]pyridine (CAS 5910-12-3, ):
Bromine at position 3 provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of polar functional groups like carboxylic acids makes this compound more lipophilic than the target .
Tetrahydropyrano-Substituted Analogs
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic Acid (QC-5459, CAS 307313-03-7, ): This compound shares a tetrahydro ring system but in the pyridine core rather than the substituent.
Physicochemical and Structural Properties
Key Research Findings
Positional Effects : Carboxylic acid placement (position 6 vs. 2 or 3) significantly impacts hydrogen-bonding networks and solubility.
Ring Saturation : Saturated cores (e.g., tetrahydropyran or tetrahydropyridine) increase flexibility but may reduce metabolic stability compared to aromatic systems .
Biological Activity
3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent studies.
- Chemical Name : this compound
- Molecular Formula : C12H13N3O3
- Molecular Weight : 247.25 g/mol
- CAS Number : 1779128-17-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the carboxylic acid position.
Inhibition of ALK5 Receptor
Recent studies have demonstrated that derivatives of pyrazolo compounds, including those with the tetrahydropyran moiety, exhibit significant inhibitory activity against the ALK5 receptor (also known as TGF-β R1), which is implicated in various fibrotic diseases and cancers. For instance, a related compound showed an IC50 value of 25 nM for ALK5 autophosphorylation and an IC50 of 74.6 nM in NIH3T3 cell assays . This suggests that modifications to the pyrazolo structure can enhance its inhibitory potency.
Antitumor Efficacy
In vivo studies using CT26 xenograft models indicated that oral administration of selected compounds resulted in significant tumor growth inhibition without noticeable toxicity. This highlights the potential of such compounds as therapeutic agents in cancer treatment .
Case Studies
| Study | Compound | Target | IC50 Value | Model |
|---|---|---|---|---|
| 8h | ALK5 | 25 nM | NIH3T3 Cells | |
| 8h | Tumor Growth Inhibition | Not specified | CT26 Xenograft |
Pharmacokinetic Profile
The pharmacokinetic properties of these compounds are crucial for their development as therapeutic agents. The evaluated compounds have shown favorable profiles, including good absorption and limited toxicity, which are essential for clinical applications .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinase pathways that are activated in various malignancies. By blocking these pathways, the compound can potentially halt tumor progression and promote apoptosis in cancer cells.
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to prepare 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
- Answer : The compound is typically synthesized via cyclocondensation reactions between pyrazole-amine precursors and tetrahydro-2H-pyran-4-carboxaldehyde derivatives. Key steps include:
-
Cyclization : Using polar aprotic solvents (e.g., DMF) under reflux, with catalytic bases like triethylamine to facilitate ring closure.
-
Functionalization : Introducing the carboxylic acid group at position 6 via oxidation of a methyl or nitrile precursor under acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄) .
-
Purification : Chromatography or recrystallization from ethanol/water mixtures to isolate the final product.
Example Reaction Conditions Precursor: 5-amino-3-(THP-4-yl)pyrazole Reagents: THP-4-carboxaldehyde, DMF, 110°C, 12h Yield: ~60-70% after purification
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., THP ring protons at δ 3.5–4.0 ppm) and confirms substitution patterns.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 276.1).
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N content (±0.3% tolerance) .
Q. What are the common derivatives of this compound, and how are they applied in research?
- Answer : Key derivatives include:
- Ester Derivatives (e.g., ethyl carboxylate): Synthesized via esterification with alcohols (e.g., ethanol/H₂SO₄), used as intermediates in drug discovery .
- Amides : Formed by coupling with amines (e.g., HATU/DIPEA), explored for kinase inhibition in cancer studies .
- Nitro/Halogen-Substituted Analogs : Introduce electron-withdrawing groups to modulate reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or reaction yields during synthesis?
- Answer :
- Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .
- Reaction Optimization : Screen solvents (e.g., DMSO vs. DMF) and temperatures to improve yield.
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N) or DFT calculations to identify side reactions (e.g., tautomerization) .
Q. What strategies are effective for designing analogs with enhanced bioactivity or solubility?
- Answer :
- Position-Specific Modifications :
- Position 3 (THP group) : Replace with sp³-rich moieties (e.g., piperidine) to improve membrane permeability.
- Position 6 (Carboxylic Acid) : Convert to prodrug esters (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .
- Methodology : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole linkages .
Q. How do computational models aid in predicting the compound’s reactivity or tautomeric behavior?
- Answer :
- Tautomer Analysis : DFT calculations (e.g., Gaussian 09) predict dominant tautomers (e.g., pyrimidine vs. pyrazole ring protonation) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to targets like mTOR or p70S6K .
- Solvent Effects : COSMO-RS models evaluate solubility in aqueous vs. organic media .
Q. What challenges arise in achieving regioselective functionalization, and how are they addressed?
- Answer :
- Challenge : Competing reactivity at positions 2, 5, and 7 due to electron-rich pyrimidine rings.
- Solutions :
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters during substitutions .
- Directed Metalation : Use Pd-catalyzed C-H activation with directing groups (e.g., pyridinyl) for selective arylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
